molecular formula C13H17N3OS B1272890 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669708-93-4

5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1272890
CAS No.: 669708-93-4
M. Wt: 263.36 g/mol
InChI Key: XDNIAMZOUKRHDH-UHFFFAOYSA-N
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Description

5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C13H17N3OS It is known for its unique structure, which includes a triazole ring, a phenoxy group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-ethylphenol with an appropriate ethylating agent to form 4-ethylphenoxyethanol. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under suitable conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to its targets, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(4-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-[1-(4-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

3-[1-(4-ethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-4-10-5-7-11(8-6-10)17-9(2)12-14-15-13(18)16(12)3/h5-9H,4H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNIAMZOUKRHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387984
Record name 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669708-93-4
Record name 5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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